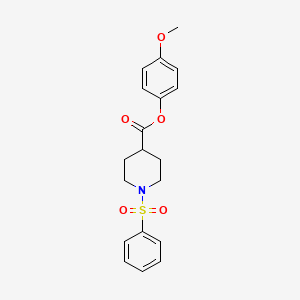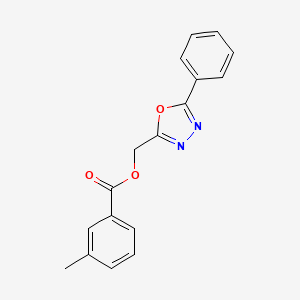![molecular formula C17H19ClN2O4S B5043704 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5043704.png)
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonamide, and acetamide functional groups
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it were toxic, it could pose a risk if ingested or inhaled. It’s also possible that it could be a skin or eye irritant. Proper safety precautions should be taken when handling this compound .
Orientations Futures
The future research directions for this compound would depend on its potential applications. For example, if it showed promise as a drug, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials. Alternatively, if it had interesting chemical properties, it could be studied further to better understand its reactivity and potential uses in synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-chlorobenzylamine with methanesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Acetamide Formation: The sulfonamide intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Applications De Recherche Scientifique
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It is utilized in the development of new materials and as a precursor in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-CHLOROPHENYL)-2-(3-METHOXY-1-BENZOTHIEN-2-YL)ACETAMIDE
- 2-Cyano-N-(4-methoxyphenyl)acetamide
- N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Uniqueness
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and acetamide groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-9-7-15(8-10-16)19-17(21)12-20(25(2,22)23)11-13-3-5-14(18)6-4-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMQUELAPBQKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{N-[(1,3-benzodioxol-5-yloxy)acetyl]ethanehydrazonoyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B5043627.png)
![5-Acetyl-2-[(2-{[1,1'-biphenyl]-4-YL}-2-oxoethyl)sulfanyl]-6-methyl-4-(naphthalen-1-YL)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5043630.png)
![3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B5043635.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B5043643.png)


![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5043674.png)
![(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5043688.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitroaniline](/img/structure/B5043696.png)
![5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid](/img/structure/B5043718.png)
![N-(3-{N-[(2,5-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5043724.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5043729.png)
![(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone](/img/structure/B5043733.png)
